N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide
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Overview
Description
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide is a complex organic compound with a molecular formula of C16H22N4O3S This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzisothiazole moiety, and a furylmethylene hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 3-(1,1-dioxido-1,2-benzisothiazol-3-yl)propanoic acid to form an intermediate. This intermediate is then reacted with 2-furylmethylenehydrazine under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions would be crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-thienylmethylene)hydrazino]propanamide
- N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-pyridylmethylene)hydrazino]propanamide
Uniqueness
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-furan-2-ylmethylideneamino]amino]propanamide |
InChI |
InChI=1S/C21H24N4O4S/c26-20(23-16-7-2-1-3-8-16)12-13-25(22-15-17-9-6-14-29-17)21-18-10-4-5-11-19(18)30(27,28)24-21/h4-6,9-11,14-16H,1-3,7-8,12-13H2,(H,23,26)/b22-15+ |
InChI Key |
KUUBIXMTKZQGOB-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC=CO4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC=CO4 |
Origin of Product |
United States |
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